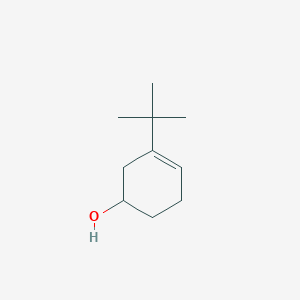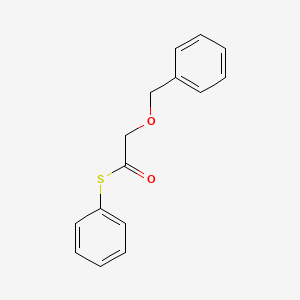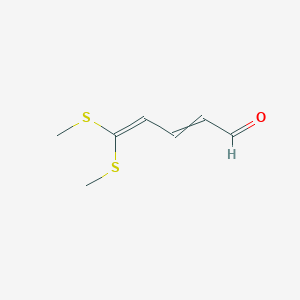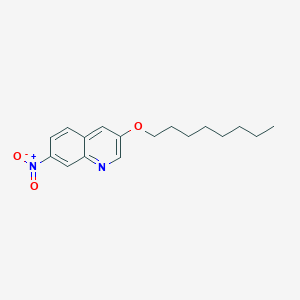![molecular formula C31H28N4O3 B14269761 {3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol CAS No. 184648-25-7](/img/structure/B14269761.png)
{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is a complex organic compound that features a bipyridine structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is a well-known ligand in coordination chemistry, often used to form complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol typically involves multiple steps. One common method includes the cyclocondensation reaction between aromatic diamines and bipyridinium salts. For instance, the Zincke reaction can be employed to produce conjugated oligomers containing bipyridine units . The reaction conditions often involve heating the reactants in a suitable solvent, such as methanol, under reflux for several days.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The bipyridine units can be oxidized, leading to changes in the electronic properties of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while reduction could produce bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Wirkmechanismus
The mechanism of action of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol involves its ability to coordinate with metal ions. The bipyridine units act as ligands, binding to metal centers and forming stable complexes. These complexes can undergo redox reactions, which are crucial for their applications in catalysis and electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine compound used in similar applications but lacks the additional functional groups present in {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol.
2,2’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is unique due to its specific functional groups, which enhance its ability to form stable complexes with metals and its potential applications in various fields. The presence of methoxy groups and the specific arrangement of bipyridine units contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
184648-25-7 |
|---|---|
Molekularformel |
C31H28N4O3 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[3,5-bis[[2-(4-methylpyridin-2-yl)pyridin-4-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C31H28N4O3/c1-21-3-7-32-28(11-21)30-15-23(5-9-34-30)19-37-26-13-25(18-36)14-27(17-26)38-20-24-6-10-35-31(16-24)29-12-22(2)4-8-33-29/h3-17,36H,18-20H2,1-2H3 |
InChI-Schlüssel |
DNQBBMGZOLTBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=NC=C4)C5=NC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
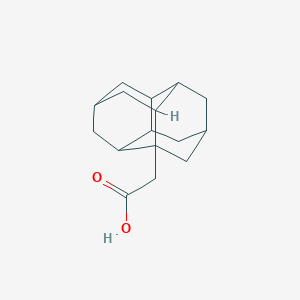
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
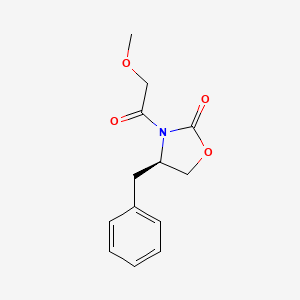
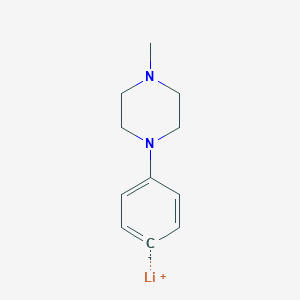
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
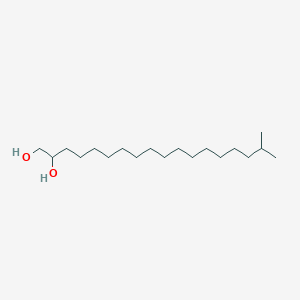
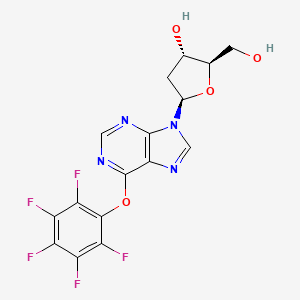
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
